5-Methoxy-2-methyl-1,3-dioxane
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Overview
Description
5-Methoxy-2-methyl-1,3-dioxane: is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a methoxy group at the 5 position and a methyl group at the 2 position makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxy-2-methyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as the catalyst, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often involves the use of ethyl orthoformate and a catalytic amount of iodine under neutral aprotic conditions . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or OsO₄.
Reduction: Using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether.
Substitution: RMgX in anhydrous conditions.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes.
Scientific Research Applications
Chemistry: 5-Methoxy-2-methyl-1,3-dioxane is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases .
Biology: It serves as a precursor for synthesizing carbohydrate structures and other biologically active molecules .
Medicine: The compound is involved in the synthesis of potential inhibitors for various diseases, including HIV .
Industry: It is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1,3-dioxane involves its role as a protecting group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, preventing unwanted reactions during subsequent synthetic steps . The molecular targets include carbonyl groups in aldehydes and ketones, and the pathways involve acetalization and deprotection reactions.
Comparison with Similar Compounds
1,3-Dioxane: The parent compound without the methoxy and methyl substitutions.
2-Methyl-1,3-dioxolane: A five-membered ring analog with similar reactivity.
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: A derivative with an allyloxycarbonyl group.
Uniqueness: 5-Methoxy-2-methyl-1,3-dioxane is unique due to its specific substitutions, which provide distinct reactivity and stability compared to other 1,3-dioxanes. Its methoxy group enhances its utility as a protecting group, while the methyl group influences its chemical behavior and applications.
Properties
CAS No. |
190019-32-0 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O3/c1-5-8-3-6(7-2)4-9-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
BYKKGXDDOHHNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)OC |
Origin of Product |
United States |
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